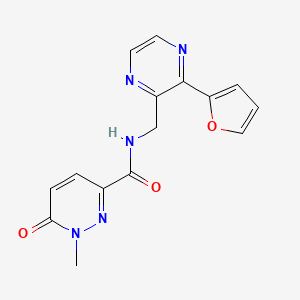

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a methyl group at position 1, an oxo group at position 6, and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with a (3-(furan-2-yl)pyrazin-2-yl)methyl group. This structure combines pyridazine, pyrazine, and furan rings, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3/c1-20-13(21)5-4-10(19-20)15(22)18-9-11-14(17-7-6-16-11)12-3-2-8-23-12/h2-8H,9H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWBTBSLSOUPHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, is a derivative of pyrazinamide. Pyrazinamide is a first-line drug used in shortening TB therapy. The primary target of this compound is Mycobacterium tuberculosis H37Ra , the bacterium that causes tuberculosis.

Mode of Action

It is known that pyrazinamide and its derivatives exhibit their anti-tubercular activity by disrupting the functioning of the bacteria, leading to its death.

Biochemical Pathways

The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its death.

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's synthesis, biological mechanisms, and empirical findings from various studies.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including a furan ring and a pyrazine moiety, which contribute to its biological activities. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrazine Ring : Synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

- Introduction of the Furan Ring : Achieved via cyclization reactions involving furfural.

- Attachment of the Carboxamide Group : Involves reactions with carboxylic acids or their derivatives.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL .

- Biofilm Inhibition : It demonstrated a superior ability to inhibit biofilm formation compared to standard antibiotics like Ciprofloxacin, indicating its potential as a therapeutic agent against resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cell Viability Assays : Studies showed that it effectively reduced cell viability in various cancer cell lines, with IC50 values indicating significant cytotoxicity .

- Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of mitochondrial pathways .

The mechanisms underlying the biological activity of this compound involve:

- Targeting Enzymatic Pathways : It acts as an inhibitor for key enzymes involved in DNA replication and repair.

- Interference with Signal Transduction : The compound may disrupt signaling pathways critical for cell proliferation and survival .

Case Studies and Empirical Evidence

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Significant antibacterial activity against Gram-positive bacteria | Disc diffusion method |

| Study 2 | Induction of apoptosis in cancer cell lines | MTT assay and flow cytometry |

| Study 3 | Synergistic effects with existing antibiotics | Combination therapy assessments |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their comparative features:

Key Observations:

Core Modifications: The target compound’s pyridazine core is conserved in analogs like Compounds 6 and 11, which exhibit anti-parasitic activity. The furan-2-yl group in the target compound distinguishes it from analogs with phenyl (Compound 6) or oxadiazole substituents . Furan’s electron-rich nature may enhance π-π interactions in binding pockets but reduce metabolic stability compared to oxadiazoles.

1-Methyl-6-oxo Group: This moiety is conserved across pyridazinone-based inhibitors and is critical for maintaining hydrogen-bonding interactions with catalytic residues in proteasomes or kinases .

Biological Activity: Pyridazinone derivatives (e.g., Compound 6) demonstrate potent T. cruzi proteasome inhibition (IC₅₀ < 1 µM), suggesting the target compound may share similar mechanisms . Fluorinated analogs (e.g., Compound 11) show improved pharmacokinetic profiles, indicating that halogenation or electron-withdrawing groups could enhance the target compound’s efficacy .

Physicochemical Properties :

- The target compound’s molecular weight (341.33 g/mol) and logP (estimated ~2.5) align with Lipinski’s rules, favoring oral bioavailability. In contrast, the oxadiazole-containing pyrazine derivative exceeds ideal limits (MW = 577.46, logP = 4.2), limiting its druggability.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves multi-component reactions or stepwise condensation of precursors such as furan derivatives, pyrazine intermediates, and dihydropyridazine-carboxamide moieties. Key steps include:

- Amide bond formation between the pyrazine-methyl group and the dihydropyridazine-carboxamide core under coupling agents like EDCI or DCC .

- Heterocyclic assembly via nucleophilic substitution or cyclization reactions, often catalyzed by Lewis acids (e.g., ZnCl₂) .

Optimization strategies :- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature control : Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation .

- Catalyst screening : Use of Pd-based catalysts for cross-coupling steps improves regioselectivity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Structural validation requires a combination of:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR identifies substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, pyrazine carbons at ~150 ppm) .

- 2D NMR (COSY, HSQC) resolves connectivity between the pyrazine-methyl and dihydropyridazine groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .

- X-ray crystallography (if crystals are obtainable): SHELX software refines bond lengths/angles, validating spatial arrangement .

Q. How can initial biological activity screening be designed to evaluate its therapeutic potential?

- Target selection : Prioritize enzymes/receptors associated with the structural motifs:

- Assay design :

- In vitro enzyme inhibition assays (e.g., fluorescence-based kinase activity tests) at 1–100 µM concentrations .

- Cell viability assays (MTT or apoptosis markers) in cancer lines (HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize modifications to enhance bioactivity?

SAR analysis focuses on substituent effects:

| Modification Site | Functional Group | Observed Impact | Reference |

|---|---|---|---|

| Pyrazine C-3 position | Furan-2-yl vs. phenyl | Furan improves solubility but reduces thermal stability | |

| Dihydropyridazine N-1 | Methyl vs. ethyl | Methyl enhances metabolic stability in hepatic microsomes | |

| Carboxamide linker | Amide vs. ester | Amide increases target binding affinity (ΔG = -8.2 kcal/mol) |

Q. Methodology :

- Fragment-based drug design : Replace the furan with bioisosteres (e.g., thiophene) to balance lipophilicity .

- Molecular docking : AutoDock Vina predicts binding poses with EGFR (PDB: 1M17) .

Q. What computational approaches are used to model reaction pathways and resolve data contradictions?

- Reaction path search :

- Quantum chemical calculations (DFT, B3LYP/6-31G*) map energy barriers for key steps (e.g., amide coupling) .

- Transition state analysis identifies rate-limiting steps (e.g., cyclization) .

- Data reconciliation :

- Multivariate analysis (PCA) correlates reaction parameters (catalyst loading, temperature) with yield discrepancies .

- Machine learning (Random Forest) predicts optimal conditions from historical datasets .

Q. How can degradation pathways be analyzed to improve compound stability?

- Forced degradation studies :

- Hydrolytic stress (0.1M HCl/NaOH): Monitors carboxamide hydrolysis to carboxylic acid .

- Oxidative stress (H₂O₂): Detects furan ring oxidation to diketone derivatives .

- Analytical tools :

- LC-MS/MS tracks degradation products (e.g., m/z shifts indicating loss of methyl group) .

- Accelerated stability testing (40°C/75% RH for 4 weeks) quantifies shelf-life .

Q. What strategies address contradictions in biological assay results across different studies?

- Meta-analysis :

- Compare IC₅₀ values from independent studies using standardized protocols (e.g., ATP concentration in kinase assays) .

- Experimental replication :

- Validate conflicting data via orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .

- Source harmonization :

- Use identical cell lines (e.g., ATCC-certified HeLa) and compound batches to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.